![molecular formula C16H19N5OS B2824966 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methylthiophen-2-yl)propanamide CAS No. 1903211-97-1](/img/structure/B2824966.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methylthiophen-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

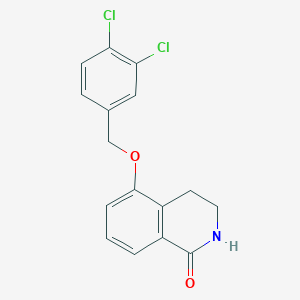

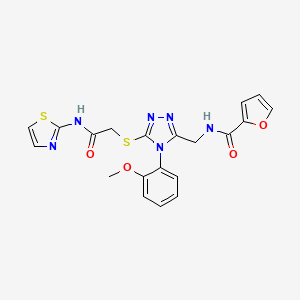

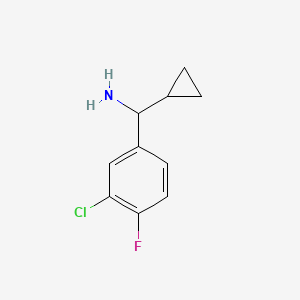

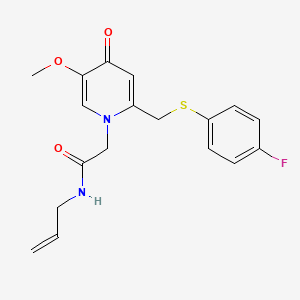

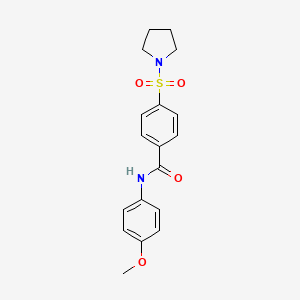

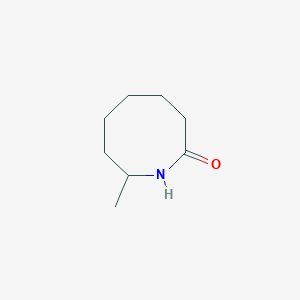

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methylthiophen-2-yl)propanamide is a useful research compound. Its molecular formula is C16H19N5OS and its molecular weight is 329.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Activities

- A novel derivative of pyrimidine, incorporating the 1,2,4-triazolo[1,5-a]pyrimidine ring, demonstrated antibacterial activity against Gram-positive and Gram-negative microbial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The study utilized X-ray single crystal diffraction, spectroscopic techniques, and Hirshfeld surface analysis for characterization (Lahmidi et al., 2019).

- Compounds related to the 1,2,4-triazolo[1,5-a]pyrimidine structure were synthesized and showed promising antimicrobial activity. This research highlights the potential of these compounds in developing new antimicrobial agents (El-Agrody et al., 2001).

Synthesis and Characterization

- A study focused on the synthesis and reactions of a specific [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one derivative, exploring its potential for yielding various substituted compounds. The antimicrobial activities of the synthesized compounds were also screened, indicating their potential applications in medicinal chemistry (Farghaly, 2008).

Potential Anticancer Agents

- New thiazolopyrimidine derivatives, along with their triazolo and triazinopyrimidine counterparts, were prepared as potential antimicrobial and antitumor agents. While some tested compounds exhibited promising antimicrobial activity, none showed significant antitumor activity (Said et al., 2004).

Synthesis Techniques and Applications

- An efficient procedure for synthesizing 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives was developed, showcasing a simple approach to creating these derivatives under mild conditions. This highlights the versatility of synthesis methods for generating compounds with potential biological applications (Luo et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazoloquinazolines, have been found to inhibitPCAF (P300/CBP-associated factor) , and 1,2,4-triazolopyrazine derivatives have shown potential as c-Met kinase inhibitors . PCAF is a histone acetyltransferase involved in gene expression, and c-Met kinase plays a crucial role in cellular growth, migration, and differentiation.

Mode of Action

Similar compounds have been shown to bind to their targets and inhibit their activity . For instance, triazoloquinazolines have been reported to bind effectively with the binding site of PCAF .

Biochemical Pathways

Inhibition of pcaf or c-met kinase can affect various cellular processes, including cell growth, differentiation, and migration .

Pharmacokinetics

Pharmacokinetic studies of similar compounds have been performed to evaluate their druggability .

Result of Action

Similar compounds have demonstrated cytotoxic activity against various cancer cell lines .

Properties

IUPAC Name |

3-(3-methylthiophen-2-yl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5OS/c1-12-6-8-23-14(12)4-5-15(22)17-7-2-3-13-9-18-16-19-11-20-21(16)10-13/h6,8-11H,2-5,7H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCVYJKKMUZCJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2824890.png)

![6-(2,4-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2824893.png)

![4-[benzyl(methyl)sulfamoyl]-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2824896.png)

![1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2824899.png)